Fluorobenzene-d5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fluorobenzene-d5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Fluorobenzene-d5 (C₆D₅F). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this deuterated compound in their work. Beyond a simple recitation of data, this guide offers insights into the practical applications and safety considerations essential for its effective and safe handling.
Introduction: The Significance of Deuteration in Fluorobenzene
Fluorobenzene-d5 is a deuterated analog of fluorobenzene where all five hydrogen atoms on the benzene ring have been substituted with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling imparts unique properties that make it an invaluable tool in a variety of scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy and in studies of reaction mechanisms and drug metabolism.[1][2] The presence of deuterium instead of protium allows for the simplification of ¹H NMR spectra and provides a distinct mass signature for mass spectrometry-based analyses.[1] Its utility extends to its use as an internal standard, a tracer in environmental studies, and a component in the development of advanced materials.[3]
Physicochemical Properties
The physical and chemical characteristics of Fluorobenzene-d5 are fundamental to its application in a laboratory setting. A summary of these properties is presented below.
General and Physical Properties
Fluorobenzene-d5 is a clear, colorless liquid with a characteristic aromatic odor.[1][3] It is a relatively non-polar solvent, a property that influences its solubility and reactivity.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆D₅F | [4][5] |
| Molecular Weight | 101.13 g/mol | [6][7][8] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.078 g/mL at 25 °C | [6][7] |
| Boiling Point | 84.4 °C | [3][6][7] |
| Melting Point | -40 °C | [7][9] |
| Refractive Index (n20/D) | 1.4651 | [3][6] |
| Vapor Pressure | 79.9 mmHg at 25°C | [3] |
| Flash Point | -13 °C (-12 °C in another source) | [6][7] |
| Isotopic Purity | Typically ≥98 atom % D | [6] |
Solubility
Based on available data, Fluorobenzene-d5 exhibits slight solubility in acetone, chloroform, and DMSO.[10] Its non-polar nature suggests good solubility in other organic solvents such as diethyl ether, tetrahydrofuran, and hydrocarbons.
Spectroscopic Properties and Analytical Applications
The primary utility of Fluorobenzene-d5 in research stems from its unique spectroscopic signature, which is a direct consequence of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the absence of protons on the aromatic ring of Fluorobenzene-d5 results in a significantly simplified spectrum, making it an excellent solvent or internal standard for the analysis of proton-containing analytes without interference.[1][4] The presence of deuterium also allows for its use in deuterium NMR (²H NMR) studies to probe molecular dynamics and orientation.[2] The fluorine-19 (¹⁹F) nucleus provides a sensitive handle for ¹⁹F NMR, which is a powerful technique for studying fluorinated compounds, including many pharmaceuticals.[2]
The workflow for using Fluorobenzene-d5 as an internal standard in NMR is outlined below:
Caption: Workflow for quantitative NMR using Fluorobenzene-d5 as an internal standard.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion of Fluorobenzene-d5 appears at a mass-to-charge ratio (m/z) of 101.13, which is 5 mass units higher than that of non-deuterated fluorobenzene (96.10 g/mol ).[6][11] This mass shift provides a clear and unambiguous way to distinguish it from its proteo-analog, making it an ideal internal standard for quantitative MS applications, particularly in pharmacokinetic and metabolic studies of fluorinated drug candidates.
Applications in Drug Development
The unique properties of Fluorobenzene-d5 lend themselves to several critical applications within the drug development pipeline.
Mechanistic and Pharmacokinetic Studies
The kinetic isotope effect, where the substitution of hydrogen with deuterium can alter the rate of a chemical reaction, makes Fluorobenzene-d5 a valuable tool for elucidating reaction mechanisms.[1] In drug metabolism studies, deuteration at specific sites can slow down metabolic processes, allowing for the identification of metabolites and a better understanding of the drug's pharmacokinetic profile.[2] The incorporation of fluorine itself into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[12] Fluorobenzene-d5 serves as a key reference compound in the development and analysis of such fluorinated pharmaceuticals.[3]
Synthesis of Labeled Compounds
Fluorobenzene-d5 can be used as a starting material or an intermediate in the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs) and their metabolites.[10] This allows for the production of isotopically labeled standards for use in bioanalytical assays.
The role of Fluorobenzene-d5 in the synthesis of labeled compounds can be visualized as follows:
Caption: Synthetic pathway utilizing Fluorobenzene-d5 to produce labeled compounds.
Safety and Handling
Fluorobenzene-d5 is a highly flammable liquid and vapor and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition.[6][9] It can cause skin and serious eye irritation.[6][9]
Personal Protective Equipment (PPE)
When handling Fluorobenzene-d5, it is essential to wear appropriate personal protective equipment, including:
-
A lab coat or other protective clothing[9]
Storage and Disposal
Fluorobenzene-d5 should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[13][14] Disposal should be carried out in accordance with local, state, and federal regulations for flammable and hazardous waste.[15]
Conclusion
Fluorobenzene-d5 is a versatile and indispensable tool for researchers and scientists in both academic and industrial settings, particularly in the field of drug development. Its unique physical and spectroscopic properties, stemming from its deuterated nature, provide significant advantages in NMR spectroscopy, mass spectrometry, and in the study of reaction mechanisms and drug metabolism. A thorough understanding of its properties and adherence to proper safety protocols are paramount for its effective and safe utilization in the laboratory.
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